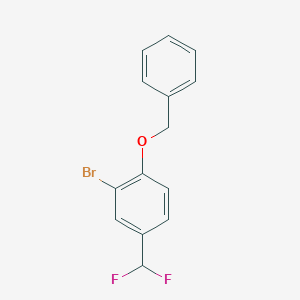
1-Benzyloxy-2-bromo-4-difluoromethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-2-bromo-4-difluoromethyl-benzene is an organic compound with the molecular formula C14H11BrF2O and a molecular weight of 313.14 g/mol . This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a difluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyloxy-2-bromo-4-difluoromethyl-benzene involves several steps. One common method includes the bromination of 1-benzyloxy-4-difluoromethyl-benzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Chemical Reactions Analysis
1-Benzyloxy-2-bromo-4-difluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under basic conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-Benzyloxy-2-bromo-4-difluoromethyl-benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-2-bromo-4-difluoromethyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine and difluoromethyl groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyloxy-2-bromo-4-difluoromethyl-benzene can be compared with similar compounds such as:
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the benzyloxy group, making it less versatile in terms of chemical reactivity and biological interactions.
2-Bromo-1-(difluoromethyl)benzene: This compound has a different substitution pattern on the benzene ring, which can lead to different chemical and biological properties.
1-Bromo-4-(benzyloxy)-2,3-difluorobenzene: This compound has an additional fluorine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H11BrF2O |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11BrF2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
XWZNJCLAXAEEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


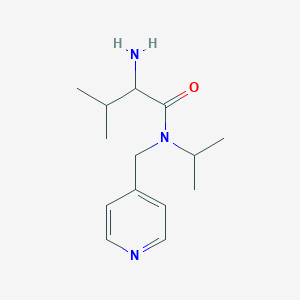
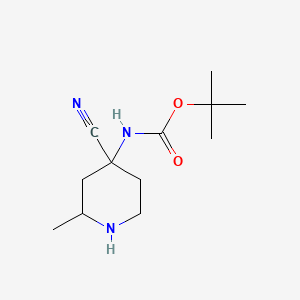
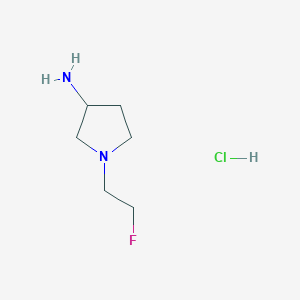
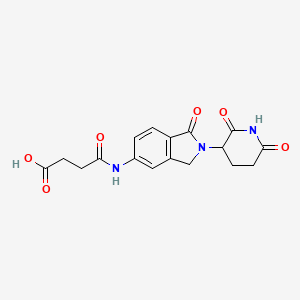
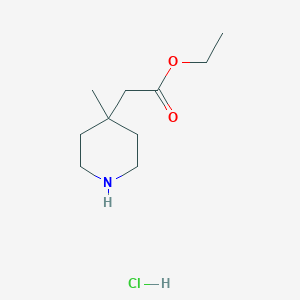
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
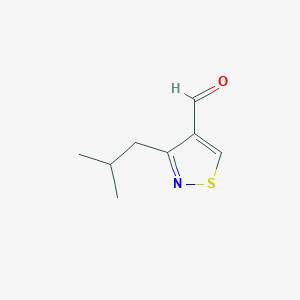
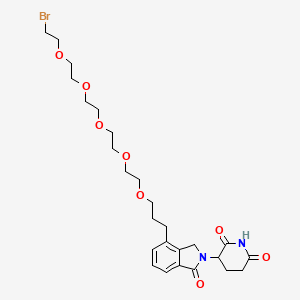
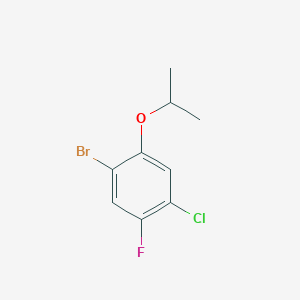
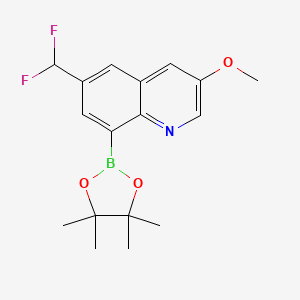

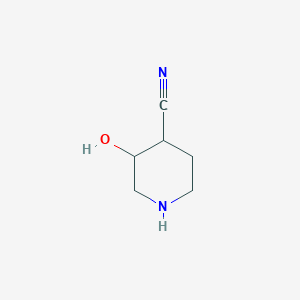
![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)
